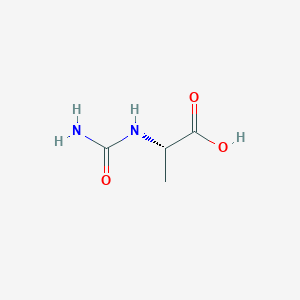

5-氯-2-羟基-3-硝基苯甲酸苯酯

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, including acyl chlorination, condensation, and cyclization. For instance, the synthesis of methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate (MNB) is achieved by reacting 4-amino-6-nitroresorcinol hydrochloride (ANR·HCl) with mono-methyl terephthalate (MTA) under specific conditions, such as using methyl isobutyl ketone as a solvent and conducting the condensation reaction at 115 °C for 2.5 hours followed by cyclization at 120 °C for 8.5 hours with the addition of polyphosphoric acid (PPA) as a dehydrating agent .

Molecular Structure Analysis

The molecular structure of compounds similar to "5-Chloro-2-hydroxy-3-nitrophenyl benzoate" has been studied using techniques like single-crystal X-ray diffraction. For example, the crystal structures of 2-hydroxy-5-[(E)-(4-nitrophenyl)diazenyl]benzoic acid and its salts reveal different conformations, such as syn and anti orientations of the phenyldiazenyl and carboxylic acid/carboxylate groups .

Chemical Reactions Analysis

The reactivity of related compounds, such as 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole, includes ring opening to produce a thioketene intermediate that can react with nucleophiles to form esters or amides. Intermolecular cyclization through nucleophilic substitution can lead to the formation of heterocyclic compounds like N-substituted indole-2-thiols or benzo[b]thiophenes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "5-Chloro-2-hydroxy-3-nitrophenyl benzoate" are not directly provided, the properties of similar compounds can be inferred. For example, the solubility of the compounds in different solvents, melting points, and reactivity towards nucleophiles can be deduced from the synthesis conditions and the molecular structure analysis. The presence of nitro, hydroxy, and benzoate groups suggests that the compound would exhibit strong intermolecular forces such as hydrogen bonding, which would influence its melting point and solubility .

科学研究应用

分子结构和构象研究

涉及与 5-氯-2-羟基-3-硝基苯甲酸苯酯在结构上相关的化合物的研究,例如 2-羟基-5-[(E)-(4-硝基苯基)偶氮基]苯甲酸,重点是了解其晶体结构和分子构象。这些研究表明,此类分子中官能团的取向可以显着影响其分子几何构型和分子间相互作用。例如,特定的构象可以决定分子在固态中如何堆叠或分层,这对于理解材料性质和反应性至关重要 (A. Yatsenko & K. A. Paseshnichenko, 2014)。

环境生物降解

5-氯-2-羟基-3-硝基苯甲酸苯酯等化合物可以作为更复杂的有机污染物的生物降解途径中的中间体。例如,对铜绿假单胞菌 P166 的研究表明,细菌菌株可以代谢相关化合物,将它们转化为可通过环境过程进一步分解的更简单的分子。这对于使用生物修复技术清理受污染场地具有重要意义 (J. J. Arensdorf & D. Focht, 1995)。

离子检测的化学传感器

与 5-氯-2-羟基-3-硝基苯甲酸苯酯在结构上相似的化合物已被探索作为检测特定离子(例如氟化物)的化学传感器。芳环邻位的羟基和硝基的存在为与阴离子的分子相互作用提供了基础,可用于设计用于环境和分析应用的灵敏且选择性的传感器 (Jiantao Ma et al., 2013)。

互变异构和染料化学

与 5-氯-2-羟基-3-硝基苯甲酸苯酯相关的分子中羧酸盐和酚盐基团的行为在染料化学中引起了人们的兴趣,其中互变异构会影响染料的性质。了解这些官能团如何在不同的环境条件下相互作用和稳定,有助于设计具有所需性质的染料,以用于各种应用 (A. Yatsenko & K. A. Paseshnichenko, 2016)。

作用机制

Target of Action

Similar compounds have been known to interact with a variety of carbonyl-containing compounds .

Mode of Action

It’s known that similar compounds can catalyze the nadph-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .

Biochemical Pathways

The compound’s interaction with carbonyl-containing compounds suggests it may play a role in metabolic pathways involving these compounds .

Result of Action

Its ability to catalyze the reduction of carbonyl-containing compounds suggests it may influence cellular redox states .

属性

IUPAC Name |

(5-chloro-2-hydroxy-3-nitrophenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO5/c14-9-6-10(15(18)19)12(16)11(7-9)20-13(17)8-4-2-1-3-5-8/h1-7,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUOAENDVOLANZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-chloro-2-oxo-5,5'-bis(trifluoromethyl)-2H-[1,2'-bipyridine]-3-carboxylic acid](/img/structure/B3034520.png)

![5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3034523.png)

![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B3034527.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B3034529.png)